

# Application Notes and Protocols for Itraconazole Dosage in In Vivo Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itrazole*

Cat. No.: B7821460

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Itraconazole, a triazole antifungal agent, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog signaling pathway and angiogenesis.<sup>[1][2][3][4]</sup> This document provides a comprehensive overview of itraconazole dosage and administration in in vivo mouse models, based on a consolidation of published research. It includes detailed experimental protocols and visual representations of key signaling pathways and experimental workflows to guide researchers in designing their preclinical studies.

## Data Presentation: Itraconazole Dosage in Mouse Models

The following table summarizes the quantitative data on itraconazole administration in various in vivo mouse models, providing a comparative overview of dosages, routes of administration, and the corresponding disease models.

| Mouse Model                                                | Disease Model                           | Itraconazole Dosage     | Administration Route      | Frequency               | Reference                                 |
|------------------------------------------------------------|-----------------------------------------|-------------------------|---------------------------|-------------------------|-------------------------------------------|
| Ptch <sup>+/+</sup> ; p53 <sup>+/+</sup> mouse allograft   | Medulloblastoma                         | 100 mg/kg               | Not Specified             | Twice daily             | <a href="#">[1]</a>                       |
| K14-CreER; Ptch <sup>+/+</sup> ; p53 <sup>fl/fl</sup> mice | Basal Cell Carcinoma                    | 100 mg/kg               | Not Specified             | Twice daily             | <a href="#">[5]</a>                       |
| ICR CD-1 mice                                              | Pharmacokinetic study                   | 0.5 mg/kg               | Endotracheal insufflation | Single dose             | <a href="#">[6]</a>                       |
| Rats and Mice                                              | Pharmacokinetic study                   | 10 mg/kg                | Intravenous               | Single dose             | <a href="#">[7]</a> <a href="#">[8]</a>   |
| NOD-SCID mice with LX-14 and LX-7 xenografts               | Non-Small Cell Lung Cancer              | 75 mg/kg                | Oral                      | Twice daily             | <a href="#">[3]</a> <a href="#">[9]</a>   |
| Male C57BL/6 mice                                          | Peritoneal Fibrosis                     | 20 mg/kg                | Intraperitoneal injection | Daily                   | <a href="#">[10]</a> <a href="#">[11]</a> |
| Lethally infected mice                                     | Invasive Candidiasis                    | 0.63, 2.5, 10, 40 mg/kg | Intravenous and Oral      | Once daily              | <a href="#">[12]</a>                      |
| BALB/c and DBA/2 mice                                      | Disseminated Candida albicans infection | 5 or 20 mg/kg           | Intraperitoneal           | Daily for 14 days       | <a href="#">[13]</a>                      |
| Murine Hedgehog-dependent medulloblastoma model            | Medulloblastoma                         | 100 mg/kg or 75 mg/kg   | Not Specified             | Twice daily             | <a href="#">[14]</a>                      |
| Nude mice with HT-29                                       | Colon Cancer                            | 10 mg/kg or 20 mg/kg    | Intraperitoneal           | On days 14, 18, 22, and | <a href="#">[15]</a>                      |

|                                                     |                                        |                              |                               |                            |                                           |
|-----------------------------------------------------|----------------------------------------|------------------------------|-------------------------------|----------------------------|-------------------------------------------|
| xenografts                                          |                                        |                              |                               | 26                         |                                           |
| Nude mice<br>with AGS or<br>MKN45                   | Gastric<br>Cancer                      | 75 mg/kg                     | Oral                          | Twice daily                | <a href="#">[16]</a>                      |
| xenografts                                          |                                        |                              |                               |                            |                                           |
| Nude mice<br>with SW-480<br>or HCT-116              | Colon Cancer                           | 75 mg/kg                     | Oral gavage                   | Twice daily<br>for 14 days | <a href="#">[17]</a>                      |
| xenografts                                          |                                        |                              |                               |                            |                                           |
| Immunosuppr<br>essed mice                           | Invasive<br>Pulmonary<br>Aspergillosis | 10, 20, or 40<br>mg/kg       | Intravenous                   | Once a day<br>for 4 days   | <a href="#">[18]</a>                      |
| Murine<br>Ehrlich<br>ascites breast<br>cancer model | Breast<br>Cancer                       | 10 mg/kg                     | Intraperitonea<br>l injection | Daily for 14<br>days       | <a href="#">[19]</a>                      |
| ICR mice                                            | Oral and<br>Oesophageal<br>Candidiasis | 0.8, 4.0, or 20<br>mg/kg/day | Oral or<br>Intragastric       | Daily                      | <a href="#">[20]</a> <a href="#">[21]</a> |

## Experimental Protocols

### Protocol 1: Preparation and Administration of Itraconazole via Oral Gavage

This protocol details the preparation of an itraconazole solution using cyclodextrin for enhanced solubility and its subsequent administration to mice via oral gavage.

#### Materials:

- Itraconazole powder
- Hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD)
- Sterile water for injection

- Magnetic stirrer and stir bar
- Sterile conical tubes (15 mL or 50 mL)
- Adjustable micropipettes and sterile tips
- Animal feeding needles (gavage needles), appropriate size for mice (e.g., 18-20 gauge, 1.5 inches long with a rounded tip)[22]
- Syringes (1 mL or 3 mL)
- Animal scale

**Procedure:**

- Preparation of Itraconazole Solution:
  - Calculate the required amount of itraconazole and HP-β-CD. A common vehicle is a 20-40% (w/v) solution of HP-β-CD in sterile water. The ratio of itraconazole to HP-β-CD can vary, but a 1:4 or 1:5 weight ratio is a good starting point.
  - In a sterile conical tube, dissolve the calculated amount of HP-β-CD in the required volume of sterile water. Mix using a magnetic stirrer until the HP-β-CD is completely dissolved.
  - Slowly add the itraconazole powder to the HP-β-CD solution while continuously stirring.
  - Continue stirring at room temperature for several hours, or overnight, until the itraconazole is fully dissolved. The solution should be clear. Protect the solution from light.
  - Sterile filter the final solution through a 0.22 µm filter if necessary.
- Oral Gavage Administration:
  - Weigh the mouse to determine the correct volume of itraconazole solution to administer. The maximum volume for oral gavage in mice is typically 10 mL/kg.[22][23]

- Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[23] The body should be held in a vertical position.[23]
- Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle to indicate the maximum insertion depth.[22]
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus.[22]
- Do not force the needle. If resistance is met, withdraw and reinsert.
- Once the needle is in the correct position, slowly administer the calculated volume of the itraconazole solution.
- Gently remove the needle in the same direction it was inserted.
- Monitor the mouse for a few minutes after the procedure for any signs of distress, such as labored breathing.[22]

## Protocol 2: Preparation and Administration of Itraconazole via Intraperitoneal (IP) Injection

This protocol outlines the preparation of an itraconazole solution and its administration via intraperitoneal injection.

Materials:

- Itraconazole powder
- Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), or cyclodextrin)
- Sterile saline (0.9% NaCl)
- Sterile conical tubes

- Adjustable micropipettes and sterile tips
- Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

**Procedure:**

- Preparation of Itraconazole Solution:
  - Dissolve the itraconazole powder in a minimal amount of a suitable solubilizing agent like DMSO.
  - Further dilute the solution with sterile saline to the final desired concentration. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity (e.g., final DMSO concentration is often recommended to be below 5-10%).
  - Ensure the final solution is clear and free of precipitates.
- Intraperitoneal Injection:
  - Weigh the mouse to calculate the required injection volume.
  - Properly restrain the mouse, exposing the abdomen. One common method is to scruff the mouse and allow its hindquarters to rest on a surface.
  - Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
  - Lift the skin slightly and insert the needle at a 10-20 degree angle.
  - Gently aspirate to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
  - Slowly inject the itraconazole solution into the peritoneal cavity.
  - Withdraw the needle and return the mouse to its cage.
  - Monitor the mouse for any adverse reactions.

# Mandatory Visualizations

## Signaling Pathways

The anti-cancer effects of itraconazole are largely mediated through the inhibition of the Hedgehog and VEGFR2 signaling pathways.



[Click to download full resolution via product page](#)

Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).



[Click to download full resolution via product page](#)

Caption: Itraconazole inhibits angiogenesis by impairing VEGFR2 glycosylation and trafficking.  
[4]

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for an *in vivo* mouse study evaluating the efficacy of itraconazole.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for in vivo mouse studies with itraconazole.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [reya-lab.org](http://reya-lab.org) [reya-lab.org]
- 2. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. Pharmacokinetic evaluation in mice of amorphous itraconazole-based dry powder formulations for inhalation with high bioavailability and extended lung retention - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Pharmacokinetics and biodistribution of itraconazole in rats and mice following intravenous administration in a novel liposome formulation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 9. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 10. Itraconazole Attenuates Peritoneal Fibrosis Through Its Effect on the Sonic Hedgehog Signaling Pathway in Mice - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [karger.com](http://karger.com) [karger.com]
- 12. Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. [academic.oup.com](http://academic.oup.com) [academic.oup.com]

- 14. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Data on the in vitro and in vivo anti-tumor effects of itraconazole, paclitaxel, and the two in combination in HT-29 and YM-1 cancer cell line and HT-29 colon cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of intravenous itraconazole against invasive pulmonary aspergillosis in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Oral administration of itraconazole solution has superior efficacy in experimental oral and oesophageal candidiasis in mice than its intragastric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Itraconazole Dosage in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7821460#itraconazole-dosage-for-in-vivo-mouse-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)